molecular formula C14H11BrN2O2 B15013641 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylaniline

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylaniline

Cat. No.: B15013641
M. Wt: 319.15 g/mol
InChI Key: RVLFNTRHZRQNIN-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYLPHENYL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a bromine and nitro group on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Properties

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-(2-methylphenyl)methanimine

InChI

InChI=1S/C14H11BrN2O2/c1-10-4-2-3-5-13(10)16-9-11-6-7-12(15)14(8-11)17(18)19/h2-9H,1H3

InChI Key

RVLFNTRHZRQNIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYLPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst or under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction of Nitro Group: Formation of an amino group.

    Reduction of Imine Bond: Formation of an amine.

    Substitution of Bromine: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.

Medicine

Industry

In the industrial sector, this compound could be used in the development of dyes, pigments, or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYLPHENYL)METHANIMINE exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell walls or enzymes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-CHLOROPHENYL)METHANIMINE
  • (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-HYDROXYPHENYL)METHANIMINE

Uniqueness

The presence of both bromine and nitro groups on the phenyl ring makes (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYLPHENYL)METHANIMINE unique in terms of its reactivity and potential applications. These functional groups can significantly influence the compound’s chemical behavior and interactions.

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